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molecular formula C9H7F3N2 B1499530 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile

3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile

Cat. No. B1499530
M. Wt: 200.16 g/mol
InChI Key: RSCKVQDVWADWAI-UHFFFAOYSA-N
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Patent
US07906517B2

Procedure details

3-Bromomethyl-5-trifluoromethyl-benzonitrile (which is prepared in Reference Example 12) (15.9 g) is dissolved in 7M-ammonia/methanol (550 ml), and the mixture is stirred at 50-60° C. for 30 minutes. The reaction solution is concentrated under reduced pressure. To the resulting residue are added a saturated aqueous sodium bicarbonate solution and chloroform, and the mixture is separated, and the organic layer is dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→19:1 chloroform:methanol: ammonium hydroxide solution=19:1:0.1) to give 3-aminomethyl-5-trifluoromethyl-benzonitrile (10.4 g). MS (m/z): 201 [M+H]+
Name
3-Bromomethyl-5-trifluoromethyl-benzonitrile
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](C)=[C:4]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)[C:5]#[N:6].[NH3:15].[CH3:16]O>>[NH2:6][CH2:5][C:4]1[CH:3]=[C:2]([CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=1)[C:16]#[N:15] |f:1.2|

Inputs

Step One
Name
3-Bromomethyl-5-trifluoromethyl-benzonitrile
Quantity
15.9 g
Type
reactant
Smiles
BrC=1C(=C(C#N)C=C(C1)C(F)(F)F)C
Name
Quantity
550 mL
Type
reactant
Smiles
N.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 50-60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue are added a saturated aqueous sodium bicarbonate solution and chloroform
CUSTOM
Type
CUSTOM
Details
the mixture is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→19:1 chloroform:methanol: ammonium hydroxide solution=19:1:0.1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCC=1C=C(C#N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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